molecular formula C7H6BrF3N2 B13030334 (R)-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine

(R)-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine

Katalognummer: B13030334
Molekulargewicht: 255.03 g/mol
InChI-Schlüssel: MVEFKSSMIMWNSQ-ZCFIWIBFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine is a chiral compound with significant potential in various scientific fields. The presence of bromine, pyridine, and trifluoromethyl groups in its structure contributes to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine typically involves the following steps:

    Trifluoromethylation: The addition of a trifluoromethyl group to the ethanamine backbone.

    Chiral Resolution: Separation of the enantiomers to obtain the desired ®-configuration.

Industrial Production Methods

Industrial production methods often involve large-scale bromination and trifluoromethylation reactions, followed by chiral resolution using techniques such as chiral chromatography or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of corresponding pyridine N-oxides.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

®-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ®-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, while the bromine atom can participate in halogen bonding, influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine: The enantiomer of the compound with different chiral properties.

    1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine: A similar compound with a chlorine atom instead of bromine.

    1-(6-Bromopyridin-3-YL)-2,2,2-difluoroethan-1-amine: A compound with two fluorine atoms instead of three.

Uniqueness

®-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine is unique due to its specific combination of bromine, pyridine, and trifluoromethyl groups, which confer distinct chemical and biological properties. Its chiral nature further enhances its potential for selective interactions in biological systems.

This detailed article provides a comprehensive overview of ®-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Eigenschaften

Molekularformel

C7H6BrF3N2

Molekulargewicht

255.03 g/mol

IUPAC-Name

(1R)-1-(6-bromopyridin-3-yl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C7H6BrF3N2/c8-5-2-1-4(3-13-5)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m1/s1

InChI-Schlüssel

MVEFKSSMIMWNSQ-ZCFIWIBFSA-N

Isomerische SMILES

C1=CC(=NC=C1[C@H](C(F)(F)F)N)Br

Kanonische SMILES

C1=CC(=NC=C1C(C(F)(F)F)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.